MFCD02366356
Overview
Description
MFCD02366356 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02366356 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
MFCD02366356 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced forms.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions typically yield oxidized derivatives, while substitution reactions produce compounds with new functional groups.
Scientific Research Applications
MFCD02366356 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers investigate its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: this compound is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD02366356 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Properties
IUPAC Name |
5,7-dimethyl-2-phenacylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-8-11(2)18-15-14(10)16(22)20-17(19-15)23-9-13(21)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAAVYWZDKHOJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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